molecular formula C12H13FN2O2 B6578928 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one CAS No. 1105699-61-3

4-(4-fluorobenzoyl)-3-methylpiperazin-2-one

Cat. No. B6578928
CAS RN: 1105699-61-3
M. Wt: 236.24 g/mol
InChI Key: AQZWJFPJSVTKEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with 4-fluorobenzoyl chloride . The benzoyl group could be introduced via a Friedel-Crafts acylation .

Mechanism of Action

4FBMP has been studied for its ability to act as an inhibitor of certain enzymes. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can have various effects on the body.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase caused by 4FBMP has been found to have a variety of biochemical and physiological effects. It has been found to increase cognitive performance, improve memory, and reduce anxiety. Additionally, 4FBMP has been found to have anti-inflammatory and anticonvulsant effects, as well as the ability to reduce the symptoms of depression.

Advantages and Limitations for Lab Experiments

4FBMP has a number of advantages for use in laboratory experiments. Its solubility in water makes it easy to work with, and its low toxicity makes it safe to handle. Additionally, its high yield makes it cost-effective for use in experiments. However, 4FBMP does have some limitations, such as its tendency to degrade quickly in the presence of light and heat.

Future Directions

There are a number of potential future directions for the study of 4FBMP. One potential area of research is its use as a drug delivery system. Additionally, further research could be done to explore the potential applications of 4FBMP in the field of nanotechnology. Another potential area of research is its potential use as an inhibitor of other enzymes, such as proteases. Finally, further research could be done to explore the potential therapeutic applications of 4FBMP, such as its ability to reduce inflammation and its potential to act as an antidepressant.

Synthesis Methods

4FBMP can be synthesized using a variety of methods. The most common method for synthesizing 4FBMP is the reaction of 4-fluorobenzoyl chloride with 3-methylpiperazine in the presence of a base such as potassium carbonate. This reaction produces 4FBMP in a yield of up to 83%. Other methods for synthesizing 4FBMP include the reaction of 4-fluorobenzaldehyde with 3-methylpiperazine in the presence of an acid catalyst, and the reaction of 4-fluorobenzaldehyde with 3-methylpiperazine in the presence of a base such as sodium hydroxide.

Scientific Research Applications

4FBMP has a variety of applications in the scientific field. It has been used as a building block for the synthesis of various compounds, including drugs and other biologically active molecules. It has also been used as a catalyst in organic reactions. Additionally, 4FBMP has been studied for its potential applications in the field of nanotechnology, as well as its ability to act as an inhibitor of certain enzymes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

4-(4-fluorobenzoyl)-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWJFPJSVTKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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